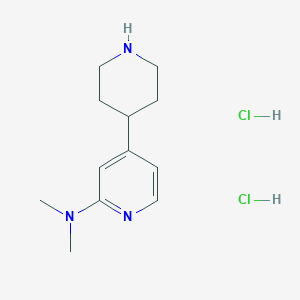

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Research in analytical chemistry has developed methods for the detection and analysis of aliphatic amines, including compounds related to N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride. For instance, a method utilizing derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride allows for the sensitive detection of these amines in water samples, which is essential for environmental monitoring and assessing water quality (Sacher, Lenz, & Brauch, 1997).

Organic Synthesis

In organic synthesis, secondary amines play crucial roles as intermediates or catalysts in the formation of complex molecules. For example, reactions involving secondary amines, such as diethylamine and piperidine, have been studied for the synthesis of phosphorylated ynamines, demonstrating their versatility in creating compounds with potential applications in pharmaceuticals and agrochemicals (Svintsitskaya et al., 2008).

Chemical Reactions and Mechanisms

The study of chemical reactions and mechanisms often involves compounds like N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride. Research on the conformational behavior of quaternary ammonium ions provides insight into the structure-activity relationships that underpin many chemical reactions and material properties. For instance, understanding the conformational preferences of substituted piperidinium ions can inform the design of more efficient catalysts and reagents (Terui & Tori, 1975).

Materials Science

In materials science, amines are utilized in the synthesis of novel compounds with unique properties. An example includes the synthesis of tetraaminofullerene expoxide through the reaction of [60]fullerene with secondary aliphatic amines. This process showcases the potential of amines in creating materials with novel electronic and photophysical properties, which could have applications in nanotechnology and electronics (Isobe et al., 2005).

Safety And Hazards

The safety data sheet (SDS) for N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride is not available in the search results. An SDS would typically provide information on the hazards associated with the compound, precautions for safe handling and use, procedures for spills or leaks, and first aid measures .

Propiedades

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-15(2)12-9-11(5-8-14-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMYKBGTVMMGJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2590859.png)

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)

![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)

![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)